N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
CAS No.: 313233-78-2
Cat. No.: VC6179965
Molecular Formula: C15H9Cl2F3N2O3
Molecular Weight: 393.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313233-78-2 |
---|---|
Molecular Formula | C15H9Cl2F3N2O3 |
Molecular Weight | 393.14 |
IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C15H9Cl2F3N2O3/c16-10-5-4-9(13(17)6-10)8-21(14(23)15(18,19)20)11-2-1-3-12(7-11)22(24)25/h1-7H,8H2 |
Standard InChI Key | JCGABIZQANDYFT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(2,4-Dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is systematically named to reflect its substituents:
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A 2,4-dichlorobenzyl group attached to the nitrogen atom.
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A 3-nitrophenyl group substituted at the adjacent nitrogen.
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A trifluoroacetamide backbone (CF₃CON-).
Its IUPAC name and CAS number (313233-78-2) are universally recognized across commercial and academic databases . The molecular structure combines electron-withdrawing groups (Cl, NO₂, CF₃), which influence reactivity and stability.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₉Cl₂F₃N₂O₃ | |
Molecular Weight | 393.14 g/mol | |
Density | 1.5 ± 0.1 g/cm³ | |
Boiling Point | 448.4 ± 45.0°C | |
Flash Point | 225.0 ± 28.7°C | |
Purity | ≥97% |
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a high boiling point (448.4°C) , consistent with its aromatic and halogenated structure, which enhances intermolecular interactions. Its density of 1.5 g/cm³ suggests a tightly packed crystalline or amorphous solid state. Solubility data remain unreported, but analogous acetamides show limited aqueous solubility due to hydrophobic aryl and halogen groups .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are absent in available sources, the patent literature for structurally related compounds emphasizes the utility of X-ray diffraction (XRD) and Raman spectroscopy for polymorph identification . For example, crystal forms of similar dichlorophenyl derivatives are characterized by distinct XRD peaks and Raman bands .
Synthesis and Manufacturing
Industrial Production Standards
MolCore BioPharmatech and Chemsrc list this compound as a high-purity intermediate manufactured under ISO-certified conditions . Typical synthetic routes for analogous acetamides involve:
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Acylation: Reaction of benzylamines with acyl chlorides (e.g., trifluoroacetyl chloride).
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Nitroaromatic Substitution: Introduction of the 3-nitrophenyl group via nucleophilic aromatic substitution .
Purification and Quality Control
Purification likely involves recrystallization or chromatography, given the ≥97% purity specification . Quality control protocols for similar intermediates include HPLC, mass spectrometry, and elemental analysis to verify halogen and fluorine content .
Compound Class | Activity | MIC/EC₅₀ | Source |
---|---|---|---|
2-Phenoxy-N-phenylacetamide | Antitubercular | 4–64 μg/mL | |
Dichlorophenyl isoxazolidinones | Herbicidal | Not quantified |
Research Gaps and Future Directions
Unaddressed Questions
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Pharmacological Profiling: No data exist on antimicrobial, anticancer, or enzyme inhibition activity.
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Metabolic Stability: Predictive ADME studies are needed to assess therapeutic potential.
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Crystallography: XRD and thermal analysis (DSC/TGA) would clarify polymorphic behavior.
Synthesis Optimization
Developing scalable, green chemistry routes (e.g., catalytic amidation) could enhance accessibility.
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